molecular formula C8H6N2O2 B1391331 Methyl 5-cyanopyridine-2-carboxylate CAS No. 76196-66-2

Methyl 5-cyanopyridine-2-carboxylate

Cat. No. B1391331
CAS RN: 76196-66-2
M. Wt: 162.15 g/mol
InChI Key: WJZGQRSIPFDCJX-UHFFFAOYSA-N
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Description

“Methyl 5-cyanopyridine-2-carboxylate” is a chemical compound with the molecular formula C8H6N2O2 . It is categorized under esters . The molecular weight of this compound is 162.147 .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-cyanopyridine-2-carboxylate” were not found in the search results, there are general methodologies for the synthesis of substituted pyridines . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “Methyl 5-cyanopyridine-2-carboxylate” consists of a pyridine ring with a cyanide group at the 5-position and a carboxylate group at the 2-position .


Physical And Chemical Properties Analysis

“Methyl 5-cyanopyridine-2-carboxylate” has a molecular weight of 162.147 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Assessment

Methyl 5-cyanopyridine-2-carboxylate has been employed in various synthetic and structural assessments in organic chemistry. In a study, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide yielded a specific compound which, upon further reactions, led to the synthesis of a Hg(II) complex. This research illustrates the compound's role in creating complex structures, studied using X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).

Preparation of Substituted Pyridines

The preparation of substituted pyridines via regiocontrolled cycloadditions involves methyl 5-methylpyridine-2-carboxylate, showcasing the compound's utility in creating pyridine rings. This process involves intricate steps like Diels-Alder reaction and the creation of cycloadducts, demonstrating the compound's role in advanced organic synthesis (Danheiser, Renslo, Amos, & Wright, 2003).

Synthesis of Ligands

The compound is also crucial in the synthesis of ligands. For instance, 5'-methyl-2,2'-bipyridine-6-carboxylic acid, starting from a specific methylated building block, was synthesized to create mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations. This highlights its role in the development of ligands for potential applications in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

In electrochemical research, methyl 5-cyanopyridine-2-carboxylate was used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This study explores a novel procedure for carboxylation in an ionic liquid, demonstrating the compound's role in environmentally friendly and efficient electrochemical processes (Feng, Huang, Liu, & Wang, 2010).

Organic Carbonate Synthesis

The compound is significant in organic carbonate synthesis, illustrated by a study combining CeO2-catalyzed carboxylation and 2-cyanopyridine hydration. This catalyst system, effective for the synthesis of organic carbonates from CO2 and alcohols, showcases the compound's utility in facilitating reactions crucial for developing sustainable chemical processes (Honda et al., 2014).

Future Directions

While specific future directions for “Methyl 5-cyanopyridine-2-carboxylate” were not found in the search results, research into the synthesis and applications of substituted pyridines is ongoing . This includes the development of robust methods for the selective introduction of multiple functional groups .

Mechanism of Action

Target of Action

Methyl 5-cyanopyridine-2-carboxylate (MCPC) is a chemical compound that belongs to the pyridine family , suggesting potential interactions with metal ions or organic molecules.

Mode of Action

, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that MCPC may interact with its targets through similar mechanisms, potentially forming new carbon-carbon bonds.

Biochemical Pathways

. Given that MCPC is a pyridine derivative, it may potentially influence similar biochemical pathways.

Result of Action

, suggesting that MCPC may have the potential to form complex structures with other molecules, which could have various effects at the molecular and cellular level.

properties

IUPAC Name

methyl 5-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZGQRSIPFDCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665268
Record name Methyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyanopyridine-2-carboxylate

CAS RN

76196-66-2
Record name Methyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-cyanopyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromopyridine-2-carboxylate (2.8 g) and copper cyanide (3.6 g) in NMP (30 ml) was heated with stirring at 170° C. for 1.5 hours. Water was added to the reaction solution at room temperature, and the insoluble matter was removed by filtration. The filtrate was extracted with ethyl acetate. The extract was washed with brine and then dried over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate was concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography to obtain the title compound (920 mg).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 5-cyanopyridine-2-carboxylate in the synthesis of potential antiplasmin drugs?

A1: Methyl 5-cyanopyridine-2-carboxylate serves as a crucial starting material in the synthesis of 5-Aminomethylpyridine-2-carboxylic acid (5). [] This compound is an aza analog of 4-aminomethylbenzoic acid (1), a known antiplasmin drug. The synthesis involves hydrogenation of Methyl 5-cyanopyridine-2-carboxylate (4), followed by alkaline hydrolysis to yield the target compound (5). []

Q2: Were any of the synthesized aza analogs more potent than the known antiplasmin drug Tranexamic acid?

A2: While none of the synthesized aza analogs, including 5-Aminomethylpyridine-2-carboxylic acid (derived from Methyl 5-cyanopyridine-2-carboxylate), exhibited greater antiplasmin activity than Tranexamic acid (2), compound 5 demonstrated higher activity compared to 4-aminomethylbenzoic acid (1). [] This suggests that further exploration of structural modifications within this class of compounds may lead to the discovery of more potent antiplasmin agents.

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